4-chloro-3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate phenyl groups.
Introduction of Substituents: The chloro, fluorophenyl, and methylphenyl groups can be introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the fluorophenyl and methylphenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents.
Substitution: The chloro, fluorophenyl, and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-chloro-3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole: Lacks the methylphenyl group.
3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole: Lacks the chloro group.
4-chloro-3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of the chloro, fluorophenyl, and methylphenyl groups in 4-chloro-3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole contributes to its unique chemical properties, such as increased lipophilicity, potential for specific interactions with biological targets, and distinct reactivity in chemical reactions. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H15ClF2N2 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-fluorophenyl)-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C22H15ClF2N2/c1-14-2-12-19(13-3-14)27-22(16-6-10-18(25)11-7-16)20(23)21(26-27)15-4-8-17(24)9-5-15/h2-13H,1H3 |
InChI Key |
JZPLUWLBEHNAOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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